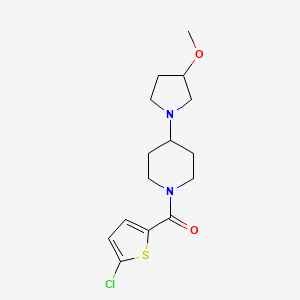

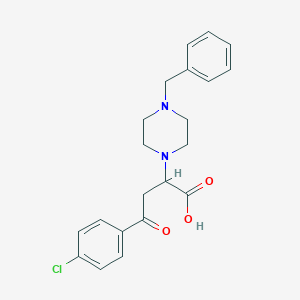

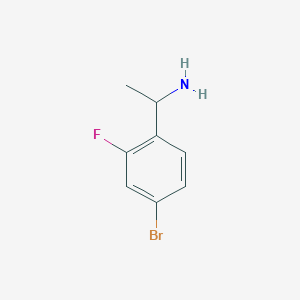

![molecular formula C18H15N5O4 B2511848 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034372-41-1](/img/structure/B2511848.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C14H14N6O3 . It has a molecular weight of 314.30 g/mol . The compound is also known by its synonyms AKOS026694712 and F6524-5645 .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group attached to a 4-oxo-4H-chromene-2-carboxamide group via a methylene bridge . The InChI string representation of the molecule is "InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11 (20 (10)19-13)8-16-14 (22)9-3-5-12 (21)15-7-9/h3-7H,2,8H2,1H3, (H,15,21) (H,16,22)" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 314.30 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 314.11273833 g/mol, a monoisotopic mass of 314.11273833 g/mol, a topological polar surface area of 111 Ų, a heavy atom count of 23, and a complexity of 535 .Scientific Research Applications

Antiproliferative Activity

Compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine and chromene moieties have been synthesized and evaluated for their antiproliferative activities against endothelial and tumor cells. These compounds were designed to inhibit cell proliferation, making them potential candidates for anticancer research. The shift from benzamidine compounds to triazolopyridazine derivatives exemplifies the search for more effective therapeutic agents with specific biological targets (Ilić et al., 2011).

Antimicrobial Evaluation

Thienopyrimidine derivatives, structurally related to triazolopyridazines, have demonstrated pronounced antimicrobial activity. This highlights the potential of such compounds in addressing bacterial and fungal infections, suggesting that similar structures could possess effective antimicrobial properties (Bhuiyan et al., 2006).

Alzheimer's Disease Research

Chromenone compounds linked to triazole rings have been synthesized and evaluated for their potential in treating Alzheimer's disease. Certain derivatives showed promising anti-acetylcholinesterase activity and neuroprotective effects, which are crucial for managing Alzheimer's disease symptoms (Saeedi et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Similar compounds have been found to interact with cell division proteins such as zipa . ZipA is an essential cell division protein that stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .

Biochemical Pathways

The specific biochemical pathways affected by N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Given its potential interaction with cell division proteins, it might influence the cell division process .

Result of Action

The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Based on its potential interaction with cell division proteins, it might influence the cell division process .

properties

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4/c1-2-26-17-8-7-15-20-21-16(23(15)22-17)10-19-18(25)14-9-12(24)11-5-3-4-6-13(11)27-14/h3-9H,2,10H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPYJHGHUIVPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

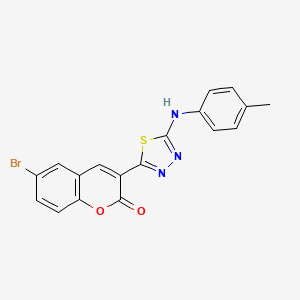

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)

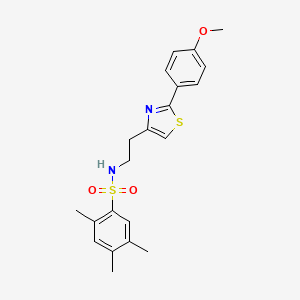

![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)

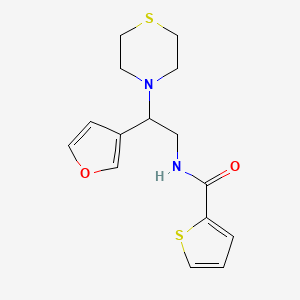

![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)